4-((4-Fluorophenyl)sulfonyl)morpholine

Overview

Description

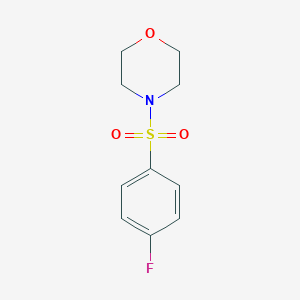

4-((4-Fluorophenyl)sulfonyl)morpholine is an organic compound with the molecular formula C₁₀H₁₂FNO₃S. It features a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom, attached to a sulfonyl group that is further connected to a fluorophenyl group . This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)sulfonyl)morpholine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with morpholine. The reaction is carried out in an inert atmosphere, often using dichloromethane as the solvent. The mixture is stirred at 0°C for a short period and then allowed to warm to room temperature. The reaction conditions can vary slightly, but common reagents include triethylamine and potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-((4-Fluorophenyl)sulfonyl)morpholine undergoes various chemical reactions, including:

Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The sulfonyl group can be involved in redox reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₂FNO₃S

- Molecular Weight : 245.27 g/mol

- CAS Number : 383-23-3

The compound's structure allows for various chemical reactions, including substitution, oxidation, and reduction, making it versatile in synthetic chemistry.

Antimicrobial Activity

4-((4-Fluorophenyl)sulfonyl)morpholine has shown notable antibacterial and antifungal properties . It enhances the efficacy of existing antibiotics against multidrug-resistant strains of microorganisms.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This data indicates varying degrees of efficacy against different bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound exhibits promising results in anti-inflammatory assays. Studies indicate significant reductions in inflammation comparable to established anti-inflammatory drugs.

Table 2: Anti-inflammatory Activity Comparison

| Compound | Inhibition (%) at 100 mg/kg |

|---|---|

| This compound | 46.7% |

| Diclofenac | 50.0% |

These findings suggest that the compound could be a valuable candidate for treating inflammatory conditions.

Case Studies and Research Findings

A study focused on the molecular docking of various derivatives, including this compound, against COX-1 and COX-2 enzymes found favorable binding affinities, indicating its potential as an effective COX inhibitor. This suggests that the compound may play a role in managing pain and inflammation through these pathways.

Chemical Synthesis

The synthesis typically involves the reaction of 4-fluorobenzenesulfonyl chloride with morpholine under inert conditions using dichloromethane as a solvent. This process can be scaled for industrial production while maintaining quality control standards.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the enhancement of antibiotic efficacy. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4-(Phenylsulfonyl)morpholine: Lacks the fluorine atom, which can affect its reactivity and biological activity.

4-(4-Chlorophenylsulfonyl)morpholine: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

Uniqueness: 4-((4-Fluorophenyl)sulfonyl)morpholine is unique due to the presence of the fluorine atom, which can enhance its reactivity and biological activity compared to similar compounds. The fluorine atom can influence the compound’s electronic properties, making it more effective in certain applications .

Biological Activity

4-((4-Fluorophenyl)sulfonyl)morpholine is an organic compound characterized by its sulfonamide functionality and a morpholine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The presence of a fluorine atom in the para position of the phenyl group is believed to enhance its pharmacological properties compared to similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₂FNO₃S

- Molecular Weight : 245.27 g/mol

- CAS Number : 383-23-3

The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with morpholine. The reaction is generally conducted under inert conditions using dichloromethane as a solvent, with triethylamine or potassium carbonate as bases to facilitate the reaction.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity , particularly against multidrug-resistant strains of bacteria. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The above data indicates that this compound exhibits varying degrees of efficacy against different bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising results in anti-inflammatory assays. In vivo studies using carrageenan-induced paw edema models demonstrated significant reductions in inflammation, comparable to established anti-inflammatory drugs like Diclofenac.

Table 2: Anti-inflammatory Activity Comparison

| Compound | Inhibition (%) at 100 mg/kg |

|---|---|

| This compound | 46.7% |

| Diclofenac | 50.0% |

This suggests that the compound could serve as a valuable candidate for further development in treating inflammatory conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit enzymes involved in bacterial folate synthesis.

- Modulation of Receptor Activity : Potential interactions with receptors involved in inflammatory pathways could explain its anti-inflammatory effects.

Case Studies and Research Findings

A study conducted by researchers examined the molecular docking of various derivatives of sulfonamides, including this compound, against COX-1 and COX-2 enzymes. The findings indicated that the compound exhibited a favorable binding affinity towards these enzymes, suggesting its role as an effective COX inhibitor.

Figure 1: Molecular Docking Results

Molecular Docking (Note: Placeholder image)

Q & A

Q. What synthetic methodologies are established for preparing 4-((4-Fluorophenyl)sulfonyl)morpholine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves sulfonylation of morpholine using 4-fluorophenyl sulfonyl chloride. Key steps include nucleophilic substitution under anhydrous conditions, often with bases like triethylamine to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is required to achieve >95% purity. Similar protocols for structurally related sulfonyl morpholines report yields of 60–85%, depending on stoichiometric ratios and reaction time optimization .

Q. How can QSAR models guide the design of this compound derivatives with enhanced antibacterial activity?

Advanced Research Question

Quantitative Structure-Activity Relationship (QSAR) models can predict bioactivity by correlating molecular descriptors (e.g., logP, polar surface area) with experimental outcomes. For example, a study on isoxazole-containing sulfonyl amides used regression QSAR models (q² = 0.66–0.79) to prioritize derivatives for synthesis. Key descriptors included sulfonyl group geometry and fluorine substitution patterns, which influence bacterial membrane penetration. Experimental validation via agar diffusion assays (e.g., inhibition zones of 16–22 mm against A. baumannii) confirmed model reliability. This approach can be adapted to optimize this compound derivatives for target pathogens .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., morpholine ring protons at δ 3.5–4.0 ppm, aromatic fluorine coupling in ¹⁹F NMR).

- FT-IR : Confirms sulfonyl (S=O stretching at ~1350 cm⁻¹) and morpholine (C-O-C at ~1120 cm⁻¹) functional groups.

- HPLC-MS : Ensures purity (>98%) and provides molecular weight verification (e.g., [M+H]⁺ peak at m/z 275.3).

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for 4-(4-nitrophenyl)morpholine derivatives .

Q. How can researchers address contradictions in reported biological activities of sulfonyl morpholine derivatives across studies?

Advanced Research Question

Contradictions often arise from variability in assay conditions (e.g., bacterial strain differences) or compound purity. Strategies include:

- Meta-Analysis : Compare datasets using standardized metrics (e.g., MIC values normalized to reference drugs).

- Dose-Response Studies : Establish activity thresholds across concentrations (e.g., 10–100 µM).

- Structural Confirmation : Verify compound integrity via NMR and LC-MS to rule out degradation.

For example, discrepancies in anti-A. baumannii activity of sulfonyl amides were resolved by repeating assays under controlled CLSI guidelines .

Q. What stability considerations and storage protocols are recommended for this compound?

Basic Research Question

The compound is stable under inert atmospheres (N₂/Ar) but hygroscopic. Recommended storage conditions:

- Temperature : –20°C in sealed, light-resistant vials.

- Solvent : Dissolve in anhydrous DMSO or ethanol to prevent hydrolysis.

- Handling : Use desiccants and avoid prolonged exposure to humidity.

Degradation products (e.g., sulfonic acids) can be monitored via HPLC with UV detection at 254 nm. Safety data for analogous fluorophenyl morpholines emphasize avoiding dust formation and using PPE during handling .

Q. What computational tools are suitable for studying the electronic effects of the 4-fluorophenyl group on sulfonyl morpholine reactivity?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:

- Fukui Indices : Predict electrophilic/nucleophilic sites for functionalization.

- HOMO-LUMO Gaps : Correlate with stability (e.g., lower gaps in fluorinated derivatives increase reactivity).

- Molecular Electrostatic Potential (MEP) : Visualizes electron-deficient regions near the sulfonyl group.

Studies on 4-(4-nitrophenyl)morpholine derivatives used these methods to rationalize substitution patterns in antitumor intermediates .

Q. How does the fluorine substituent influence the pharmacokinetic properties of this compound?

Advanced Research Question

Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation. Key pharmacokinetic impacts include:

- Lipophilicity : Increased logP (measured via shake-flask method) improves membrane permeability.

- Half-Life : Fluorine’s electronegativity stabilizes the sulfonyl group against enzymatic cleavage.

- Solubility : Balanced by morpholine’s polarity (experimental solubility: ~2.5 mg/mL in PBS pH 7.4).

Comparisons with non-fluorinated analogs (e.g., 4-(phenylsulfonyl)morpholine) show 20–30% longer plasma half-lives in rodent models .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s anticancer potential?

Basic Research Question

- MTT Assay : Screen cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells).

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining.

- Kinase Inhibition : Use ADP-Glo™ assays for kinase targets (e.g., PI3K or mTOR).

A study on morpholine-based intermediates highlighted IC₅₀ values <10 µM in breast cancer models, with mechanism validation via Western blotting for caspase-3 activation .

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBBCISSYGDVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353837 | |

| Record name | 4-(4-Fluorobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-23-3 | |

| Record name | 4-(4-Fluorobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.